4-(Acetylamino)benzenesulfonyl-d5 Chloride

Catalog No.
S998621
CAS No.
1020718-84-6
M.F
C8H8ClNO3S
M. Wt
238.697
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Acetylamino)benzenesulfonyl-d5 Chloride

CAS Number

1020718-84-6

Product Name

4-(Acetylamino)benzenesulfonyl-d5 Chloride

IUPAC Name

4-[acetyl(deuterio)amino]-2,3,5,6-tetradeuteriobenzenesulfonyl chloride

Molecular Formula

C8H8ClNO3S

Molecular Weight

238.697

InChI

InChI=1S/C8H8ClNO3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)/i2D,3D,4D,5D/hD

InChI Key

GRDXCFKBQWDAJH-MDXQMYCFSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl

Synonyms

4-(Acetylamino)benzene-2,3,5,6-d5-sulfonyl Chloride; NSC 127860-d5; ASC-d5; 4-[(Acetylamino)phenyl-d5]sulfonyl Chloride; p-Acetamidophenylsulfonyl-d5 Chloride; N-Acetylsulfanilyl-d5 Chloride; Dagenan-d5 Chloride; N-(4-Chlorosulfonylphenyl)acetamide-

4-(Acetylamino)benzenesulfonyl-d5 chloride (ASC-d5) is a stable-isotope-labeled building block utilized as the core precursor for synthesizing deuterated sulfonamide antibiotics. Featuring a reactive sulfonyl chloride group for amine coupling and an acetyl-protected aniline moiety to prevent self-condensation, this reagent enables the divergent synthesis of custom internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS). By retaining four deuterium atoms on the stable aromatic ring post-deprotection, ASC-d5 provides the +4 Da mass shift required for precise isotope dilution mass spectrometry in environmental, pharmacokinetic, and food safety applications [1].

Substituting ASC-d5 with non-deuterated 4-(acetylamino)benzenesulfonyl chloride negates its utility in LC-MS/MS, as the resulting sulfonamides lack the +4 Da mass shift necessary to bypass the natural isotopic envelope (particularly the 34S M+2 peak) of target analytes, leading to signal interference [1]. Furthermore, attempting to synthesize the deuterated precursor in-house from acetanilide-d5 introduces operational hazards due to the required use of highly corrosive chlorosulfonic acid, which typically results in poor yields (50-65%) and isotopic scrambling [2]. Finally, utilizing unprotected sulfanilyl chloride-d4 is chemically unviable, as the free amine rapidly polymerizes with the sulfonyl chloride, destroying the reagent before coupling can occur [3].

Elimination of Isotopic Crosstalk via +4 Da Minimum Mass Shift

For precise quantification, internal standards must avoid overlap with the natural isotopic envelope of the target drug. Sulfonamides contain sulfur, which exhibits a prominent 34S isotope (M+2 at ~4.5% abundance). Utilizing a generic +2 Da or +3 Da labeled precursor often results in 1-5% signal interference from the native drug. ASC-d5 guarantees a stable +4 Da shift (as the ring-d4 core is retained post-deprotection), reducing isotopic crosstalk to <0.1% [1].

Evidence DimensionIsotopic crosstalk / signal interference
Target Compound Data<0.1% interference (+4 Da shift from ASC-d5)
Comparator Or Baseline+2 Da to +3 Da labeled analogs (1-5% interference)
Quantified Difference>10-fold reduction in isotopic interference
ConditionsLC-MS/MS MRM quantification of sulfonamides

Ensures high quantitative accuracy and achieves lower limits of quantification (LLOQ) in trace-level assays.

Elimination of Hazardous Upstream Chlorosulfonation

Generating sulfonyl chlorides in-house from acetanilide-d5 requires neat chlorosulfonic acid at elevated temperatures—a highly exothermic process that typically caps yields at 50-65% due to competitive sulfonic acid formation. Procuring pre-synthesized ASC-d5 bypasses this hazardous step entirely, delivering >95% purity and allowing direct entry into the amine coupling phase, which proceeds at 80-95% yield [1].

Evidence DimensionSynthetic yield and process safety
Target Compound DataDirect amine coupling yield 80-95%; zero handling of ClSO3H
Comparator Or BaselineIn-house synthesis from acetanilide-d5 (50-65% yield; high hazard)
Quantified Difference~30% absolute yield improvement and elimination of corrosive reagents
ConditionsLaboratory-scale synthesis of deuterated sulfonamides

Reduces procurement of hazardous reagents, cuts synthesis time by days, and maximizes the use of expensive deuterated materials.

Divergent Synthesis Economics vs. Individual Standard Procurement

Analytical labs often screen for 10-20 different sulfonamides simultaneously. Purchasing individual stable-isotope-labeled standards typically costs $300-$800 per milligram. Procuring a single batch of ASC-d5 enables divergent parallel synthesis with inexpensive, non-deuterated heteroaryl amines, reducing the effective material cost per deuterated standard by over 90% while yielding 10-100 mg quantities [1].

Evidence DimensionCost per deuterated standard
Target Compound DataDivergent synthesis using ASC-d5 ($10-$50 per mg equivalent)
Comparator Or BaselinePurchasing individual SIL-IS ($300-$800 per mg)
Quantified Difference>90% reduction in material costs for multi-analyte panels
ConditionsMultiplexed LC-MS/MS method development

Drastically lowers the barrier to developing comprehensive, fully-internally-standardized quantitative panels for food safety and environmental monitoring.

Prevention of Self-Polymerization via Acetyl Protection

Attempting to use unprotected sulfanilyl chloride-d4 results in rapid self-condensation between the free aniline and the sulfonyl chloride, reducing shelf life to hours at room temperature. The acetyl protection in ASC-d5 completely blocks this pathway, extending the shelf life to >12 months when stored at 2-8°C under inert gas, ensuring reproducible coupling stoichiometry over multiple synthesis campaigns [1].

Evidence DimensionReagent shelf life and stability
Target Compound Data>12 months at 2-8°C (acetyl-protected ASC-d5)
Comparator Or BaselineUnprotected sulfanilyl chloride (<24 hours at RT)
Quantified Difference>300-fold increase in shelf life
ConditionsStorage under inert atmosphere at 2-8°C

Allows for bulk procurement and long-term storage without degradation, ensuring consistent reagent quality across multiple projects.

In-House Synthesis of Custom SIL-IS Libraries

ASC-d5 is a highly efficient starting material for analytical CROs and environmental labs needing to synthesize a wide panel of deuterated sulfonamides (e.g., sulfamethoxazole-d4, sulfapyridine-d4). Its universal reactivity allows single-point procurement to supply the entire panel, drastically reducing costs compared to buying individual standards [1].

Pharmacokinetic and ADME Isotope Dilution Assays

In drug metabolism studies where absolute quantification of novel sulfonamide derivatives is required, ASC-d5 provides the necessary +4 Da mass shift to completely avoid isotopic interference from the native drug's sulfur isotopes, ensuring LLOQs in the low pg/mL range [2].

Development of Novel Deuterated Therapeutics

For pharmaceutical companies exploring the kinetic isotope effect (KIE) in drug design, ASC-d5 serves as a stable, highly pure building block to incorporate a deuterated aromatic core into new sulfa-drug candidates without handling hazardous chlorosulfonating agents [3].

XLogP3

1.4

Dates

Last modified: 08-15-2023

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